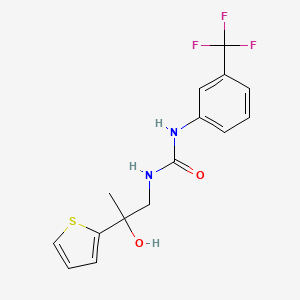

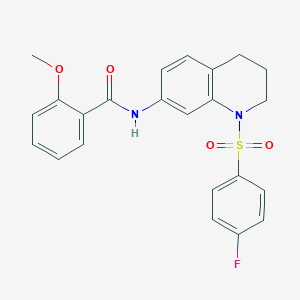

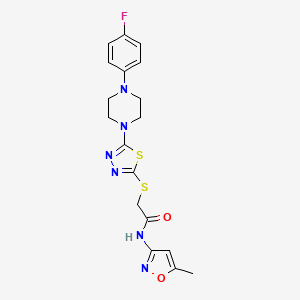

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, which is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes such as glycogen synthesis, cell proliferation, and differentiation.

Scientific Research Applications

Synthesis and Analytical Applications

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, also known as AR-A014418, has been identified as a potent inhibitor with applications in cancer, nociceptive pain, and neurodegenerative disorders research. A study by Liang et al. (2020) demonstrated the synthesis of a deuterium-labeled version of AR-A014418 for use as an internal standard in liquid chromatography–mass spectrometry (LC–MS) analysis, facilitating drug absorption, distribution, and pharmacokinetic studies due to its chemical and isotope purity over 99% and 98%, respectively (Liang, Wang, Yan, & Wang, 2020).

Chemical Synthesis and Medicinal Chemistry

Magano et al. (2014) discussed the compound within the context of oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its relevance in medicinal chemistry synthesis, particularly in the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Natural Source Derivation

Research by Tsopmo et al. (1999) identified urea derivatives, including N-Benzyl-N'-(4-methoxybenzyl)urea, from the roots of Pentadiplandra brazzeana. This discovery highlights the natural occurrence and potential biological significance of such compounds (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

A study by Lough et al. (2010) focused on the structural analysis of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a derivative of AR-A014418, demonstrating its potential as a GSK-3β inhibitor. The study's insights into molecular interactions and hydrogen bonding patterns provide a foundation for further drug development efforts (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).

Pharmacological Evaluation

Vasdev et al. (2005) conducted ex vivo evaluation of carbon-11 labelled AR-A014418 for potential use in positron emission tomography (PET) studies. However, the compound displayed poor brain penetration, limiting its applicability for cerebral PET studies but providing crucial pharmacokinetic data (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).

Properties

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-23-12-11-21-9-7-16(8-10-21)14-20-18(22)19-13-15-3-5-17(24-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLSJZLXNYFLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)

![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)

![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

![5-(Thiophen-2-yl)-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2799483.png)

![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)